![molecular formula C5H9ClOS B14461886 2-[(2-Chloroethoxy)methyl]thiirane CAS No. 66706-24-9](/img/structure/B14461886.png)
2-[(2-Chloroethoxy)methyl]thiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloroethoxy)methyl]thiirane is an organosulfur compound characterized by a thiirane ring substituted with a 2-chloroethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethoxy)methyl]thiirane typically involves the reaction of thiiranes with chloromethyl ethers. One common method includes the reaction of thiirane with 2-chloroethanol in the presence of a base, such as potassium hydroxide, to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-Chloroethoxy)methyl]thiirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Ring-Opening Reactions: The thiirane ring can be opened by nucleophiles, resulting in the formation of β-hydroxy sulfides or other sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution and ring-opening reactions.
Solvents: Polar aprotic solvents, such as acetonitrile, are often used to facilitate these reactions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Ring-Opening Products: β-Hydroxy sulfides and other sulfur-containing compounds.
Applications De Recherche Scientifique
2-[(2-Chloroethoxy)methyl]thiirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloroethoxy)methyl]thiirane involves its reactivity towards nucleophiles. The compound can undergo nucleophilic substitution or ring-opening reactions, leading to the formation of new products with different chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Thiirane: The parent compound, thiirane, is a simple three-membered sulfur-containing ring.
2-(Chloromethyl)thiirane: A closely related compound with a chloromethyl group directly attached to the thiirane ring.
2-Ethoxymethylthiirane: Another similar compound with an ethoxymethyl group instead of a chloroethoxy methyl group.
Uniqueness: 2-[(2-Chloroethoxy)methyl]thiirane is unique due to the presence of both a thiirane ring and a 2-chloroethoxy methyl group.
Propriétés
Numéro CAS |
66706-24-9 |
|---|---|
Formule moléculaire |
C5H9ClOS |
Poids moléculaire |
152.64 g/mol |
Nom IUPAC |
2-(2-chloroethoxymethyl)thiirane |
InChI |
InChI=1S/C5H9ClOS/c6-1-2-7-3-5-4-8-5/h5H,1-4H2 |
Clé InChI |
QAOISTYLGMCNHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)COCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


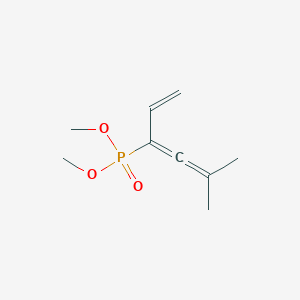
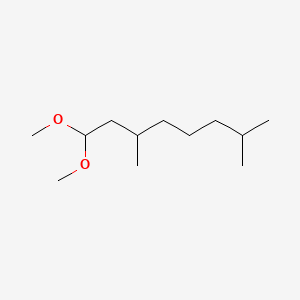
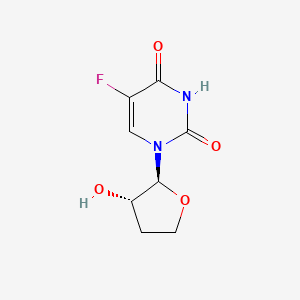

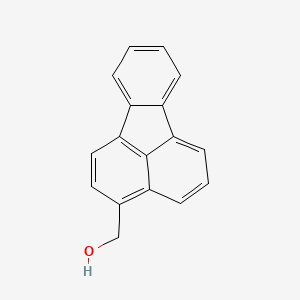

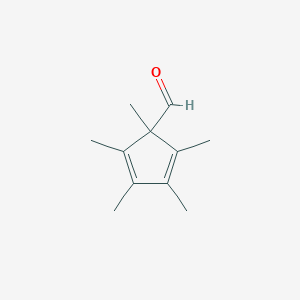
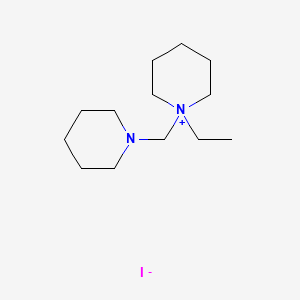


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)

![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
